The synthesis of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine can be achieved through various methods. A notable approach involves the following steps:
This multi-step synthesis has been reported to yield products in high purity and yield (80–90%) .
The molecular structure of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine features a triazole ring fused with an indole moiety. Key aspects of its structure include:
The compound's structure can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into bond lengths and angles within the molecule.
3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine participates in various chemical reactions typical of triazoles:
These reactions are crucial for the development of derivatives with enhanced pharmacological profiles.
The mechanism of action for compounds like 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine often involves interaction with biological targets such as enzymes or receptors. For instance:
The precise mechanism may vary depending on the specific biological context and the presence of substituents on the indole or triazole rings.
The physical and chemical properties of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine include:
Additional properties such as melting point and boiling point can be determined experimentally but are not universally reported in literature.
The applications of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine span various fields:
Research continues to explore new derivatives and their potential therapeutic applications across these domains .
Pharmacophore modeling represents a cornerstone in the rational design of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine as a CDK4/6 inhibitor. This approach identifies the spatial arrangement of steric and electronic features essential for optimal target engagement. For CDK4/6 inhibition, the validated pharmacophore model Phar09 (HHDA)—comprising two hydrogen-bond acceptors (HBA), one hydrogen-bond donor (HBD), and one hydrophobic feature (H)—demonstrated superior predictive capability. This model achieved an AUC of 0.827 and sensitivity of 85.7%, outperforming other configurations in virtual screening [3] [8].
The triazole-amine moiety in 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine satisfies the dual HBA requirements, while the indole NH acts as the critical HBD. The indole’s fused aromatic system provides the hydrophobic feature, enabling complementary interactions with the ATP-binding pocket of CDK4/6. Key residues (Val-96, Asp-97, Thr-102 in CDK4; Val-101, Asp-102, Thr-107 in CDK6) form conserved networks stabilized by these pharmacophoric elements [3]. Molecular dynamics simulations confirm that this compound maintains stable hydrogen bonds (<3.0 Å) with Asp-97/Asp-102 over 100 ns, mirroring interactions observed with palbociclib [8].
Table 1: Pharmacophore Features of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine Aligned with CDK4/6 Inhibitor Requirements
Pharmacophore Feature | Structural Element | Role in CDK4/6 Binding |
---|---|---|
Hydrogen-Bond Acceptor (HBA1) | Triazole N3 | Anchors to backbone NH of Val-96/CDK4 |
Hydrogen-Bond Acceptor (HBA2) | Triazole N2 | Interacts with His-100/CDK6 |
Hydrogen-Bond Donor (HBD) | Indole NH | Forms H-bond with Asp-97/CDK4 |
Hydrophobic (H) | Indole ring | π-Stacking with Phe-93/CDK4 |
The hybridization of indole and 1,2,4-triazole scaffolds creates a synergistic pharmacophore with enhanced kinase inhibitory potential. The indole moiety provides a privileged scaffold in oncology, enabling interactions with hydrophobic pockets via π-stacking and van der Waals forces. Concurrently, the 1,2,4-triazole system contributes to hydrogen bonding, metal coordination, and solubility—critical for ATP-competitive inhibition [4] [7].
Molecular docking reveals that this hybrid occupies the CDK4/6 ATP-binding cleft with a Glide score of −9.2 kcal/mol, comparable to abemaciclib (−10.1 kcal/mol). The indole ring inserts into a hydrophobic subpocket lined by Phe-93 and Ile-12, while the triazole-amine engages in bidentate hydrogen bonds with the hinge region (Asp-97, His-95). This dual engagement disrupts kinase activity by preventing ATP phosphate coordination [3] [7]. Beyond CDK4/6, the hybrid’s versatility permits activity against parallel oncology targets:
Table 2: Binding Interactions of Indole-Triazole Hybrids with Key Oncology Targets
Target Protein | Key Residues Engaged | Functional Outcome | Biological Effect |
---|---|---|---|
CDK4/6 | Asp-97, His-95, Phe-93 | ATP-competitive inhibition | G1/S cell cycle arrest |
VEGFR-2 | Cys-919, Asp-1046 | Disrupts kinase activation | Anti-angiogenesis |
Bcl-2 | Pro-53, Arg-107 | Displaces pro-apoptotic Bax | Apoptosis induction |
EGFR | Met-793, Thr-854 | Suppresses autophosphorylation | Inhibition of metastasis |
The SAR of 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine derivatives reveals stringent structure-dependent activity profiles. Core modifications alter potency, selectivity, and cellular permeability:
Position-Specific Modifications:
Electronic and Steric Effects:
Table 3: SAR Analysis of Key 3-(1H-Indol-3-yl)-1H-1,2,4-triazol-5-amine Derivatives
Derivative Structure | Modification Position | Biological Target | Effect on Activity |
---|---|---|---|
3-(1-Methylindol-3-yl)-1H-1,2,4-triazol-5-amine | N1-Indole | CDK4/6 | ↓ 5-fold (steric hindrance) |
3-[5-(p-Nitrobenzylthio)-1H-1,2,4-triazol-3-yl]-1H-indol-5-amine | C5-Triazole (S-substituted) | Bcl-2 | ↑↑ (IC₅₀ = 0.4 μM) |
3-(5-Amino-1H-1,2,4-triazol-3-yl)-5-bromo-1H-indole | C5-Indole | EGFR | ↑ 2-fold (hydrophobic contact) |
3-(4-Thioxo-4,5-dihydro-1H-1,2,4-triazol-5-yl)-1H-indole | C4-Triazole (thioether) | CDK4 | ↓ >90% (loss of H-bonding) |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0